molecular formula C6H5N3 B1290440 4-Aminopyridine-2-carbonitrile CAS No. 98139-15-2

4-Aminopyridine-2-carbonitrile

Cat. No. B1290440
CAS RN: 98139-15-2
M. Wt: 119.12 g/mol
InChI Key: GMKRESMCPMIWGU-UHFFFAOYSA-N
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Description

4-Aminopyridine-2-carbonitrile, also known as 4-Amino-2-cyanopyridine, is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.12 . It is used for research and development purposes .


Synthesis Analysis

A novel efficient one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles has been described. The method involves heating the mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions to give the title compounds in good to high yields .


Molecular Structure Analysis

The molecular structure of 4-Aminopyridine-2-carbonitrile consists of a pyridine ring with an amino group at the 4th position and a carbonitrile group at the 2nd position .


Chemical Reactions Analysis

The most common synthetic method for the preparation of 2-amino-4,6-diarylpyridine-3-carbonitrile ring systems involves the condensation of chalcone or carbonyl compounds with malononitrile and ammonium acetate by conventional heating in the presence of different catalysts .


Physical And Chemical Properties Analysis

4-Aminopyridine-2-carbonitrile has a melting point of 145 °C and a predicted boiling point of 368.2±22.0 °C. Its predicted density is 1.23±0.1 g/cm3. It should be stored in a dark place, under inert atmosphere, at room temperature .

Scientific Research Applications

Treatment for KCNA2-Encephalopathy

4-Aminopyridine: has shown promise as a treatment for patients with gain-of-function KCNA2-encephalopathy. This condition is characterized by epilepsy, intellectual disability, and other neuropsychiatric symptoms. The compound acts as a K+ channel blocker, antagonizing gain-of-function defects in the KV1.2 subunit. It reduces current amplitudes and negative shifts of steady-state activation, increasing the firing rate of transfected neurons. Clinical trials have indicated that patients benefit from treatment with 4-Aminopyridine, showing improvements in seizure control, gait, ataxia, alertness, cognition, or speech .

Multiple Sclerosis Symptomatic Treatment

In the context of multiple sclerosis (MS), 4-Aminopyridine is used to ameliorate ambulatory disability. It is presumed to work by blocking axonal voltage-gated potassium channels, enhancing conduction in demyelinated axons. Beyond symptomatic relief, it has been observed to prevent neuroaxonal loss in the central nervous system (CNS), particularly in experimental optic neuritis. This suggests potential disease-modifying effects beyond its current use .

Neuroprotection in Optic Neuritis

Experimental studies have demonstrated the protective effects of 4-Aminopyridine in optic neuritis, a condition that can lead to vision loss. The compound appears to stabilize myelin and oligodendrocyte precursor cells, which are crucial for maintaining healthy nerve function in the eyes. This stabilization is associated with increased nuclear translocation of the nuclear factor of activated T cells, indicating a potential mechanism for its neuroprotective effects .

Enhancement of Nervous System Function

4-Aminopyridine: has been shown to sequester intracellular Ca++, which plays a significant role in stimulating both excitable and non-excitable cells. By combining the properties of a depolarizing agent with those that influence intracellular calcium levels, 4-Aminopyridine can enhance the overall function of the nervous system .

Myelin and Oligodendrocyte Precursor Cell Protection

In vitro studies suggest that 4-Aminopyridine can protect myelin and oligodendrocyte precursor cells from glutamate toxicity. This is significant because glutamate toxicity is implicated in various neurodegenerative diseases. The treatment with 4-Aminopyridine increases cellular Ca++ content, which may contribute to its protective effects .

Potentiation of Immunomodulatory Treatments

4-Aminopyridine: has been found to potentiate the effects of immunomodulatory treatments like fingolimod in experimental models. This synergistic effect could be beneficial in designing combination therapies for conditions like multiple sclerosis, where immune system modulation is a key therapeutic strategy .

Mechanism of Action

While the specific mechanism of action for 4-Aminopyridine-2-carbonitrile is not mentioned in the search results, it is known that 4-aminopyridine, a related compound, can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled .

Future Directions

4-Aminopyridine, a related compound, has shown promise in the treatment of various neurological conditions, such as downbeat nystagmus or cerebellar ataxia . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .

properties

IUPAC Name

4-aminopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKRESMCPMIWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630864
Record name 4-Aminopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-2-carbonitrile

CAS RN

98139-15-2
Record name 4-Aminopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-pyridin-4-ylamine (0.642 g, 5 mmol), Zn(CN)2 (0.323 g, 2.75 mmol) and Pd(PPh3)4 (0.288 g, 0.025 mmol) in 5 mL of DMF was heated at 145° C. for 20 hours. After the reaction mixture cooled to room temperature, it was partitioned between ethyl acetate and H2O. The aqueous layer was extracted with additional ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 9:1 hexanes/ethyl acetate to provide 0.29 g (20%) of the desired product. MS (DCI) m/e 120 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.08 (d, J=5.76 Hz, 1H), 6.94 (d, J=2.34 Hz, 1H), 6.68 (dd, J=5.76, 2.37 Hz, 1H), 6.59 (s, 2H).
Quantity
0.642 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.323 g
Type
catalyst
Reaction Step One
Quantity
0.288 g
Type
catalyst
Reaction Step One
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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